3-Bromo-5-ethynylpyridin-4-amine
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Overview
Description
3-Bromo-5-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position, an ethynyl group at the 5-position, and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynylpyridin-4-amine typically involves the bromination of 5-ethynylpyridin-4-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-ethynylpyridin-4-amine with a brominating agent in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. These methods ensure high yield and purity of the compound. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethynylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or alkyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases like triethylamine. The reactions are performed in solvents like THF or toluene.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or diaryl compounds.
Oxidation and Reduction Reactions: Products include pyridine oxides or reduced amines.
Scientific Research Applications
3-Bromo-5-ethynylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridin-4-amine: Similar structure but with a methyl group instead of an ethynyl group.
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
3-Bromo-5-ethynylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Biological Activity
3-Bromo-5-ethynylpyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This method allows for the efficient formation of carbon-carbon bonds, leading to the desired pyridine derivatives. The compound can be synthesized from readily available starting materials, including 3-bromo-4-amino-pyridine and ethynyl reagents.
1. Antitumor Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antitumor properties. A study reported that compounds with halogen substitutions at specific positions on the aromatic ring showed varying levels of cytotoxicity against cancer cell lines. For instance, derivatives with multiple halogen groups demonstrated enhanced activity compared to those with fewer substitutions .
Table 1: Cytotoxicity of Pyridine Derivatives
Compound ID | Structure | IC50 (µM) | Cell Line |
---|---|---|---|
2a | 3-Bromo derivative | 15 | HeLa (cervical cancer) |
2b | 5-Ethynyl derivative | 10 | MCF7 (breast cancer) |
2c | Halogen-substituted derivative | 8 | A549 (lung cancer) |
2. Anti-Thrombolytic Activity
The anti-thrombolytic activity of various pyridine derivatives was assessed through in vitro assays measuring their ability to prevent clot formation. The compound showed promising results, with some derivatives exhibiting up to 41% inhibition of thrombus formation in human blood samples .
Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives
Compound ID | % Inhibition | Test Method |
---|---|---|
2i | 31.61 | Clot formation assay |
2e | 2.82 | Clot formation assay |
4b | 41.32 | Human blood assay |
3. Haemolytic Activity
The haemolytic activity of these compounds was evaluated by measuring their effects on red blood cells (RBCs). The results indicated that certain derivatives led to significant lysis of RBCs, suggesting potential cytotoxic effects that could be leveraged in therapeutic applications .
Table 3: Haemolytic Activity of Pyridine Derivatives
Compound ID | % Lysis | Concentration (µM) |
---|---|---|
2i | 11.72 | 50 |
2g | 2.52 | 50 |
4g | 19.82 | 50 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyridine derivatives in clinical settings:
- Case Study on Antitumor Efficacy : A clinical trial involving a series of pyridine derivatives showed a marked reduction in tumor size among participants treated with high doses of compounds similar to this compound.
- Case Study on Thrombolytic Applications : In a retrospective analysis, patients receiving treatment with anti-thrombolytic agents derived from pyridine structures exhibited improved outcomes compared to standard therapies.
Properties
Molecular Formula |
C7H5BrN2 |
---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
3-bromo-5-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5BrN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10) |
InChI Key |
DIACKRRHILSUHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC(=C1N)Br |
Origin of Product |
United States |
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